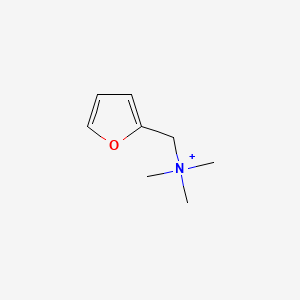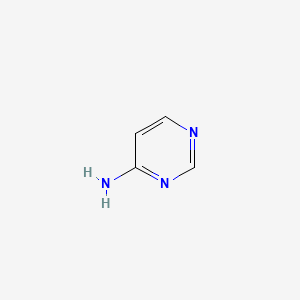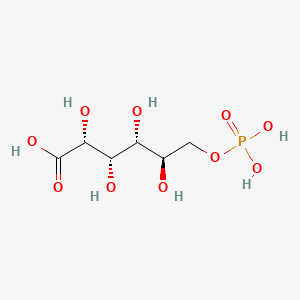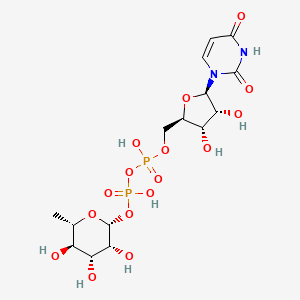
Udp-beta-L-rhamnose
Übersicht
Beschreibung
UDP-beta-L-rhamnose is an indispensable biomolecule extensively employed in the realm of biomedicine . It is a component of the plant cell wall pectic polysaccharides rhamnogalacturonan type I and rhamnogalacturonan type II and is also present in diverse secondary metabolites including anthocyanins, flavonoids, and triterpenoids .
Synthesis Analysis
The synthesis of UDP-beta-L-rhamnose is catalyzed by UDP-rhamnose synthase (RHM). A RHM gene, PRHM, was cloned from Populus euramericana Guinier. PRHM contains two domains: the NAD dependent epimerase/dehydratase family domain and the RmlD (dTDP-keto-rhamnose-4-keto-reductase) substrate-binding domain . In Arabidopsis thaliana, all three RHM proteins have UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase activities in the cytoplasm .
Molecular Structure Analysis
The molecular structure of UDP-beta-L-rhamnose is characterized by a chemical formula of C15H22N2O16P2 . The molecular weight is 548.29 Daltons .
Chemical Reactions Analysis
In enzymology, a flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) is an enzyme that catalyzes the chemical reaction: UDP-L-rhamnose + a flavonol 3-O-D-glucoside ⇌ UDP + a flavonol 3-O-[beta-L-rhamnosyl-(1->6)-beta-D-glucoside] .
Physical And Chemical Properties Analysis
The physical and chemical properties of UDP-beta-L-rhamnose are characterized by its chemical formula C15H22N2O16P2 and a molecular weight of 548.29 Daltons .
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Plants
UDP-beta-L-rhamnose is essential for the biosynthesis of various plant cell components. In Arabidopsis thaliana, the RHM2/MUM4 gene is crucial for converting UDP-D-glucose to UDP-L-rhamnose, which is necessary for the biosynthesis of cell wall components like rhamnogalacturonan-I and rhamnogalacturonan-II (Oka, Nemoto, & Jigami, 2007). In Camellia sinensis (tea plants), the involvement of three CsRHM genes in UDP-rhamnose biosynthesis suggests a significant role in primary wall formation and secondary metabolite biosynthesis (Dai et al., 2018).
Glycosylation of Flavonoids
UDP-rhamnose is a key sugar donor in the glycosylation of flavonoids, endowing them with specific activities and pharmacological properties. Enhancing UDP-rhamnose supply in Escherichia coli has led to increased production of quercitrin, a flavonoid with significant yields (Gu et al., 2020). This indicates the potential for large-scale production of beneficial flavonoids through biotechnological means.
Role in Microalgae and Fungi
In microalgae, such as Prymnesium parvum, the biosynthesis of UDP-beta-L-rhamnose is crucial for producing rhamnose-containing compounds, which are significant in host-pathogen interactions (Wagstaff et al., 2019). Similarly, in pathogenic fungi like Magnaporthe grisea, UDP-rhamnose is involved in the synthesis of glycans that play a role in fungus-host interactions, suggesting potential targets for antifungal strategies (Martínez et al., 2011).
Potential in Drug Discovery
Given its absence in humans, rhamnose and its biosynthesis pathways present unique opportunities for drug discovery, particularly targeting enzymes from pathogenic bacteria that utilize rhamnose (Wagstaff, Zorzoli, & Dorfmueller, 2021). This underscores the potential of UDP-beta-L-rhamnose in developing novel therapeutic agents.
Diverse Functions in Plants
UDP-beta-L-rhamnose plays diverse roles in plants, being a component of cell wall polysaccharides and specialized metabolites. Its biosynthesis, transport, and the enzymatic transfer to various metabolites highlight its importance in plant biology (Jiang et al., 2021). Understanding these processes can provide insights into plant growth and development.
Wirkmechanismus
The mechanism of action of UDP-beta-L-rhamnose involves the conversion of UDP-D-glucose to UDP-L-rhamnose. This conversion is catalyzed by the trifunctional enzyme RHM2/MUM4, which has UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose 4-keto-reductase activities .
Zukünftige Richtungen
The future directions of UDP-beta-L-rhamnose research could involve further exploration of its role in the biosynthesis of cell wall components and natural compounds in plants . Additionally, understanding the detailed mechanism of its synthesis could open new avenues for biotechnological applications .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCJEIZVLVWNC-SLBWPEPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317843 | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Udp-beta-L-rhamnose | |
CAS RN |
1955-26-6 | |
| Record name | UDP-rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



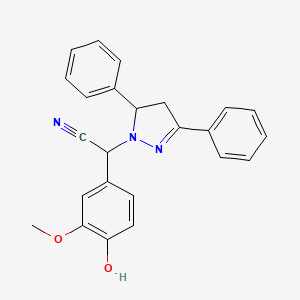
![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)
![4-(2,5-dimethylphenyl)-6-[[(4-methylphenyl)methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1222575.png)
![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)
![2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1222578.png)
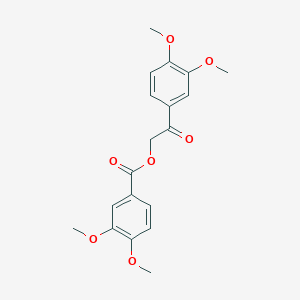
![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)
